molecular formula C16H15F6N3O2 B11092488 Propanamide, N-[1,1-di(trifluoromethyl)-1-(5-hydroxy-3-methyl-1-phenyl-4-pyrazolyl)methyl]-

Propanamide, N-[1,1-di(trifluoromethyl)-1-(5-hydroxy-3-methyl-1-phenyl-4-pyrazolyl)methyl]-

Cat. No.: B11092488
M. Wt: 395.30 g/mol
InChI Key: GYBIWYVOFDBTCV-UHFFFAOYSA-N
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Description

N-[1,1,1,3,3,3-Hexafluoro-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-propanyl]propanamide is a fluorinated organic compound known for its unique chemical properties. The presence of hexafluoro groups and a pyrazole ring contributes to its high stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1,1,3,3,3-hexafluoro-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-propanyl]propanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone, followed by cyclization.

    Introduction of the Hexafluoro Group: The hexafluoro group is introduced via a fluorination reaction, often using reagents like hexafluoroacetone.

    Amidation: The final step involves the reaction of the intermediate compound with propanamide under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

N-[1,1,1,3,3,3-Hexafluoro-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-propanyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hexafluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Hexafluoroisopropanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-[1,1,1,3,3,3-Hexafluoro-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-propanyl]propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which N-[1,1,1,3,3,3-hexafluoro-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-propanyl]propanamide exerts its effects involves interactions with specific molecular targets. The hexafluoro groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The pyrazole ring contributes to its stability and reactivity, facilitating various biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups but lacking the pyrazole ring.

    Hexafluoroisopropyl alcohol: Another fluorinated alcohol with comparable properties.

    Trifluoromethyl derivatives: Compounds containing trifluoromethyl groups that exhibit similar reactivity.

Uniqueness

N-[1,1,1,3,3,3-Hexafluoro-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-propanyl]propanamide stands out due to the combination of hexafluoro groups and a pyrazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H15F6N3O2

Molecular Weight

395.30 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)propan-2-yl]propanamide

InChI

InChI=1S/C16H15F6N3O2/c1-3-11(26)23-14(15(17,18)19,16(20,21)22)12-9(2)24-25(13(12)27)10-7-5-4-6-8-10/h4-8,24H,3H2,1-2H3,(H,23,26)

InChI Key

GYBIWYVOFDBTCV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C1=C(NN(C1=O)C2=CC=CC=C2)C)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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